molecular formula C9H5F2NO3S B13211625 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride

Cat. No.: B13211625
M. Wt: 245.20 g/mol
InChI Key: WXXLQEOGFVBXFR-UHFFFAOYSA-N
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Description

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated heteroaromatic compound featuring a pyridine core substituted with fluorine at position 2, a furan-2-yl group at position 6, and a sulfonyl fluoride moiety at position 3. The sulfonyl fluoride group (-SO₂F) is notable for its hydrolytic stability compared to sulfonyl chlorides, making it a valuable handle in click chemistry and covalent inhibitor design. The furan substituent may enhance solubility or participate in π-π stacking interactions, while the fluorine atom influences electronic properties and metabolic stability. Structural characterization of such compounds often employs techniques like X-ray crystallography (using programs like SHELX ) and analytical methods such as LCMS/HPLC .

Properties

Molecular Formula

C9H5F2NO3S

Molecular Weight

245.20 g/mol

IUPAC Name

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C9H5F2NO3S/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H

InChI Key

WXXLQEOGFVBXFR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling to Install the Furan Moiety

The synthesis often begins with a pyridine derivative functionalized to allow cross-coupling with a furan ring:

  • Starting Material: 2-fluoro-6-methylpyridine or 6-methyl-pyridin-2-ol derivatives.
  • Key Step: Coupling of organozinc or organolithium furan reagents with a pyridine sulfonyl derivative.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is commonly used.
  • Conditions: The reaction is typically conducted under reflux in tetrahydrofuran (THF) under nitrogen atmosphere for 2 hours.
  • Example: The organozinc derivative from 2-lithiofuran is coupled with trifluoromethanesulfonic acid 6-methyl-pyridin-2-yl ester to give 2-furan-2-yl-6-methyl-pyridine intermediates.

Sulfonyl Fluoride Installation

  • Method: Conversion of sulfonyl chlorides or sulfonate esters to sulfonyl fluorides is achieved via fluorination.
  • Reagents: Selectfluor or other electrophilic fluorinating agents are employed in the presence of bases like cesium carbonate (Cs2CO3).
  • One-Pot Pd-Catalyzed Conversion: Aryl iodides can be converted to sulfonyl fluorides using DABSO (a sulfur dioxide surrogate) and Selectfluor under palladium catalysis, providing a streamlined route to sulfonyl fluorides.
  • Reaction Conditions: Mild, often room temperature, with bases to facilitate sulfonate ester formation and fluorination.
  • Yields: Good to excellent yields have been reported for similar heteroaryl sulfonyl fluorides.

Alternative Fluorination Approaches

  • Oxidative Fluorination: Advanced methods include oxidative fluorination of aryl sulfur compounds to generate sulfonyl fluorides or related species.
  • Fluorinating Agents: Use of fluorine gas (F2) at low temperatures or other strong fluorinating agents like XeF2 has been explored but with limitations.
  • Reactivity: These methods allow access to highly fluorinated sulfur(VI) compounds but require careful handling due to sensitivity and reactivity.

Detailed Stepwise Preparation Protocol (Based on Patent and Literature Data)

Step Description Reagents/Conditions Notes
1 Preparation of trifluoromethanesulfonic acid 6-methyl-pyridin-2-yl ester React 6-methyl-pyridin-2-ol with trifluoromethanesulfonic acid derivative Ester intermediate for coupling
2 Generation of organozinc or organolithium furan reagent Lithiation of furan at 2-position (2-lithiofuran) Prepared according to J. Heterocyclic Chem. 1975
3 Pd-catalyzed coupling of organozinc furan with pyridine sulfonyl ester Pd(PPh3)4 catalyst, THF, reflux, nitrogen atmosphere, 2 hours Forms 2-furan-2-yl-6-methyl-pyridine derivatives
4 Conversion of methyl group or hydroxymethyl to sulfonyl fluoride Fluorination using Selectfluor or related agents, base (Cs2CO3) Installation of sulfonyl fluoride group at position 3
5 Purification and isolation Extraction, drying over MgSO4, evaporation, and distillation under reduced pressure Final compound isolated as pure sulfonyl fluoride

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H and ^19F NMR are used to confirm the presence of fluorine atoms and the integrity of the furan and pyridine rings.
  • Chemical Shifts: Reported in ppm relative to tetramethylsilane.
  • Multiplicity: Singlet, doublet, triplet, etc., used to confirm substitution patterns.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Purity: Achieved by extraction and distillation under reduced pressure.

Research Discoveries and Synthetic Challenges

  • The coupling of heteroaryl sulfonyl esters with organometallic furan reagents is a robust method for constructing the 6-(furan-2-yl)pyridine core.
  • Installation of the sulfonyl fluoride group via electrophilic fluorination is efficient but requires careful control of moisture and reaction conditions due to sensitivity.
  • The palladium-catalyzed one-pot conversion of aryl iodides to sulfonyl fluorides using DABSO and Selectfluor represents a significant advancement in the field, allowing for streamlined synthesis of sulfonyl fluoride derivatives including heteroaryl systems.
  • Oxidative fluorination methods provide access to highly fluorinated sulfur(VI) compounds but are less commonly used due to handling difficulties and sensitivity.
  • Photoredox catalysis offers emerging alternative routes for fluoropyridine synthesis, potentially adaptable for sulfonyl fluoride derivatives.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Advantages Limitations
Pd-Catalyzed Cross-Coupling + Fluorination 2-lithiofuran, trifluoromethanesulfonic acid ester, Selectfluor Pd(PPh3)4 Reflux THF, room temp fluorination High regioselectivity, good yields Sensitive to moisture, multi-step
One-Pot Pd-Catalyzed Conversion from Aryl Iodides Aryl iodide, DABSO, Selectfluor, Cs2CO3 Pd catalyst Mild, room temp Streamlined, efficient, good yields Requires aryl iodide precursor
Oxidative Fluorination Diaryl sulfoxides, F2 gas None or BF3 Low temp, inert atmosphere Access to highly fluorinated S(VI) Handling hazardous reagents, moisture sensitive
Photoredox-Mediated Coupling (Related) α,α-Difluoro-β-iodoketones, silyl enol ethers fac-Ir(ppy)3 Blue LED, RT Mild, visible light driven Currently limited to fluoropyridines

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the furan ring and the sulfonyl fluoride group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

2-Fluoro-6-methylbenzenesulfonyl Chloride ()
  • Core Structure : Benzene ring (vs. pyridine in the target compound).
  • Substituents : 2-Fluoro, 6-methyl, and 1-sulfonyl chloride.
  • Reactivity : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid sulfonamide or sulfonate ester formation. However, they are moisture-sensitive and require anhydrous conditions.
  • Applications : Intermediate in synthesizing sulfonamide drugs or agrochemicals.
Sulfonic Acid Derivatives ()
  • Example : (2R)-2-[2-(...)-sulfonic acid (m/z 853.0 [M+H]⁺).
  • Functional Group : Sulfonic acid (-SO₃H) instead of sulfonyl fluoride.
  • Reactivity : Sulfonic acids are ionized at physiological pH, enhancing water solubility but limiting membrane permeability. They are less reactive in covalent bonding compared to sulfonyl fluorides.
  • Analytical Data : LCMS retention time ~1.31 minutes under SMD-TFA05 conditions .
  • Key Difference : Sulfonyl fluorides are preferred in covalent drug design due to their balance of stability and selective reactivity .
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine ()
  • Substituents : 3-Bromo, 2-fluoro, and 6-trifluoromethyl groups.
  • Reactivity: Bromine serves as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Building block for agrochemicals or pharmaceuticals.
  • Key Difference : The target compound’s sulfonyl fluoride enables nucleophilic substitution (e.g., with thiols), whereas the bromine in this analog facilitates metal-catalyzed reactions .
LCMS/HPLC Profiling
  • Target Compound : While specific data are unavailable, structurally related sulfonyl fluorides (e.g., ) exhibit LCMS m/z ~850–870 [M+H]⁺ and retention times of 1.3–1.4 minutes under SMD-TFA05 conditions .
  • Furopyridine Derivatives (–6): Fluorinated furopyridines with carboxamide groups show LCMS gradients using 10 mM ammonium acetate buffers and retention times influenced by trifluoroethyl or oxadiazole substituents .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Group Reactivity Profile LCMS m/z [M+H]⁺ Applications
2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride Pyridine 2-F, 6-furan, 3-SO₂F Sulfonyl fluoride Selective covalent bonding ~850–870 (est.) Covalent inhibitors, chemical probes
2-Fluoro-6-methylbenzenesulfonyl chloride Benzene 2-F, 6-methyl, 1-SO₂Cl Sulfonyl chloride High reactivity, moisture-sensitive N/A Drug intermediates
(2R)-2-[2-(...)-sulfonic acid Complex Sulfonic acid, fluorophenyl Sulfonic acid Ionic, low reactivity 853.0 Pharmaceuticals
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine Pyridine 3-Br, 2-F, 6-CF₃ Bromine, CF₃ Cross-coupling substrate N/A Agrochemicals

Biological Activity

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is a compound of significant interest in chemical biology due to its unique structural properties and potential biological applications. This article provides a detailed overview of its biological activity, focusing on its synthesis, reactivity, and pharmacological implications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a furan moiety and a sulfonyl fluoride group, which contributes to its reactivity. The presence of the fluorine atom enhances the electrophilic character of the sulfonyl group, making it a potent candidate for various chemical reactions.

The biological activity of this compound can be attributed to its ability to act as a reactive electrophile. This property allows it to participate in nucleophilic substitution reactions, particularly with amines, leading to the formation of sulfonamide derivatives. Such transformations are crucial in medicinal chemistry for developing new therapeutic agents.

  • Inhibition of Enzymatic Activity :
    • Compounds with sulfonyl fluoride groups have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The mechanism involves the covalent modification of serine residues in the active site of these enzymes, leading to their inactivation .
  • Antimicrobial Activity :
    • Similar compounds have demonstrated antimicrobial properties, likely due to their ability to disrupt cellular processes by modifying key proteins involved in bacterial metabolism .

Case Studies

  • AChE Inhibition Study :
    • A study demonstrated that derivatives of pyridine sulfonyl fluorides exhibit significant inhibition against AChE, with IC50 values indicating effective potency in vitro. The structure-activity relationship (SAR) revealed that modifications on the furan ring can enhance inhibitory activity .
  • Anticancer Potential :
    • Research has indicated that certain sulfonyl fluoride derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of stress response pathways, leading to cell cycle arrest and programmed cell death .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent advancements in synthetic methodologies have allowed for more efficient routes that minimize byproducts and enhance yields.

StepReaction TypeKey ReagentsOutcome
1Electrophilic Aromatic SubstitutionFuran derivative + Fluorinated pyridineFormation of furan-pyridine hybrid
2SulfonylationSO2F2 or similar reagentsIntroduction of sulfonyl fluoride group
3PurificationColumn chromatographyIsolated product with high purity

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and bacterial infections. Its ability to selectively inhibit key enzymes provides a pathway for developing targeted therapies.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for its development as a therapeutic agent.

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